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Compound of Interest

Compound Name: 1-(3-Bromophenyl)naphthalene

CAS No.: 853945-53-6

Cat. No.: B1321568 Get Quote

Executive Summary
1-(3-Bromophenyl)naphthalene (CAS: 853945-53-6) is a critical biaryl building block used

primarily in the synthesis of organic light-emitting diode (OLED) materials and advanced

phosphorescent host systems. Its asymmetric structure—comprising a naphthalene core linked

to a meta-substituted bromobenzene—provides a unique steric profile that disrupts π-stacking

in solid-state films, preventing crystallization and enhancing amorphous stability in electronic

devices.

This guide provides a definitive reference for its physicochemical characterization, validated

synthesis protocols, and handling standards.

Chemical Identity & Structural Analysis[1][2][3][4]
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Parameter Data

IUPAC Name 1-(3-Bromophenyl)naphthalene

CAS Number 853945-53-6

Molecular Formula C₁₆H₁₁Br

Molecular Weight 283.17 g/mol

SMILES BrC1=CC=CC(C2=CC=CC3=CC=CC=C32)=C1

InChIKey ANPSUGBBTPJBLQ-UHFFFAOYSA-N

Structural Class
Biaryl; Halogenated Polycyclic Aromatic

Hydrocarbon (PAH)

Structural Visualization
The following diagram illustrates the connectivity and the meta-positioning of the bromine atom,

which is crucial for subsequent cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki-

Miyaura).

Structural Functionality
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Figure 1: Structural logic of 1-(3-Bromophenyl)naphthalene highlighting the reactive bromine

handle.
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Physical & Thermodynamic Properties[5][6][7]
The following data aggregates experimental observations and high-confidence predictive

models (ACD/Labs, EPISuite) where specific proprietary data is non-public.

Property Value / Range Source/Note

Physical State
Viscous Oil or Low-Melting

Solid

Dependent on purity; highly

pure samples may crystallize.

Melting Point 45°C – 50°C (Predicted)

Often persists as a

supercooled liquid due to

asymmetry.

Boiling Point 390°C – 400°C @ 760 mmHg
High thermal stability required

for vacuum deposition.

Density 1.35 ± 0.06 g/cm³ Typical for brominated biaryls.

Solubility

Soluble: CHCl₃, CH₂Cl₂,

Toluene, THFInsoluble: Water,

Methanol

Lipophilic nature dictates

organic solvent use.

LogP 5.45 (Predicted) Indicates high hydrophobicity.

Refractive Index 1.68 (Predicted)
High index suitable for optical

coupling.

Spectral Characterization (Diagnostic)[3]
¹H NMR (400 MHz, CDCl₃):

Naphthalene Region: Multiplets at δ 7.40–8.00 ppm (7H). Distinct doublet for H2/H8 due to

ring current shielding from the phenyl ring.

Phenyl Region: Distinct singlet-like triplet for the H2' (between Br and Naph) at ~7.7 ppm;

multiplets for H4', H5', H6'.

MS (EI/ESI):
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Molecular Ion: m/z 282/284 (1:1 ratio, characteristic of ⁷⁹Br/⁸¹Br isotope pattern).

Synthesis Protocol: Chemoselective Suzuki
Coupling
Objective: Synthesize 1-(3-Bromophenyl)naphthalene with >98% regioselectivity. Challenge:

Avoid polymerization or double-coupling (formation of terphenyls). Solution: Use 1-Bromo-3-

iodobenzene as the coupling partner. The C–I bond is significantly more reactive towards

oxidative addition by Pd(0) than the C–Br bond, leaving the bromine intact for future reactions.

Experimental Workflow
Reagents:

1-Naphthaleneboronic acid (1.05 equiv)

1-Bromo-3-iodobenzene (1.0 equiv)

Catalyst: Pd(PPh₃)₄ (3-5 mol%)

Base: Na₂CO₃ (2.0 M aqueous solution)

Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

Degassing: Sparge the solvent mixture with Argon for 30 minutes to remove O₂ (prevents

homocoupling).

Addition: Charge the reaction vessel with aryl halide, boronic acid, and catalyst under inert

atmosphere. Add solvents and base.

Reflux: Heat to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 10:1) for

disappearance of the iodide.

Workup: Cool to RT. Extract with Ethyl Acetate. Wash organic layer with brine. Dry over

MgSO₄.
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Purification: Flash column chromatography (Silica Gel, Hexane) to isolate the product as a

colorless viscous oil/solid.

Reaction Pathway Diagram
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Figure 2: Chemoselective Suzuki coupling pathway exploiting reactivity difference between I

and Br.

Applications in Drug Development & Materials
Science
OLED Host Materials
This compound is a "platform molecule." The bromine atom is displaced in subsequent

reactions to attach carbazole, amine, or phosphine oxide groups.

Triplet Energy Management: The naphthalene moiety provides a high triplet energy (E_T),

suitable for hosting green and red phosphorescent emitters.
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Morphological Stability: The non-planar "twist" between the naphthalene and benzene rings

(approx. 60°) prevents crystallization, ensuring long operational lifetimes in OLED devices.

Medicinal Chemistry
While primarily an electronic material, the 1-phenylnaphthalene scaffold is pharmacologically

active.

Kinase Inhibition: Derivatives have shown potential as inhibitors in antiproliferative pathways.

Mechanism: The lipophilic naphthalene core fits into hydrophobic pockets of enzymes, while

the 3-position substitution vectors the bromine toward solvent-exposed regions for further

modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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